Chloral hydrate
Overview
Description
Chloral hydrate, with the chemical formula C₂H₃Cl₃O₂ , is a geminal diol and a derivative of chloral (trichloroacetaldehyde). It was first synthesized in 1832 and introduced into medicine in 1869 as a sedative and hypnotic agent . Over time, it has been replaced by safer alternatives but still finds occasional use in specific medical and laboratory applications .
Mechanism of Action
Target of Action
Chloral hydrate primarily targets the GABA receptor complex . This receptor complex plays a crucial role in the nervous system by mediating inhibitory neurotransmission. The enhancement of the GABA receptor complex is similar to the action of benzodiazepines, nonbenzodiazepines, and barbiturates .
Mode of Action
This compound exerts its pharmacological properties by enhancing the GABA receptor complex . This enhancement results in increased inhibitory neurotransmission, leading to sedative and hypnotic effects.
Biochemical Pathways
This compound is metabolized by the liver and erythrocytes to form trichloroethanol, an active metabolite . This reaction is catalyzed by alcohol dehydrogenase and other enzymes . Oxidation of this compound and trichloroethanol to trichloroacetic acid in the liver and kidneys also occurs to a lesser extent . Furthermore, this compound, through biotransformation to dichloroacetate, inhibits maleylacetoacetate isomerase and tyrosine catabolism in humans .
Pharmacokinetics
This compound is well absorbed following oral or rectal administration . It is rapidly absorbed in the GI tract . The onset of action is approximately 15 minutes with a duration of action up to 2 hours . This compound and its active metabolite, trichloroethanol, have been detected in CSF, umbilical cord blood, fetal blood, and amniotic fluid . It is metabolized by the liver and renal systems, converted to trichloroethanol . The biological half-life is 8–10 hours . Excretion occurs through bile, feces, and urine .
Result of Action
The primary result of this compound’s action is its sedative and hypnotic effects . It is mainly used as a hypnotic in the treatment of insomnia; however, it is only effective as a hypnotic for short-term use . It may also be used as a routine sedative preoperatively to decrease anxiety and cause sedation and/or sleep with respiration depression or cough reflex .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The rate of formation of chloroform, a degradation product of this compound, can be reduced by controlling the impact that the pH has on the stability of the oral solution . Additionally, caution should be exercised in patients with renal or hepatic disease due to the potential for accumulation .
Biochemical Analysis
Biochemical Properties
Chloral hydrate plays a significant role in biochemical reactions. Its primary route of degradation is by hydrolysis to form formic acid and chloroform . The nature of these interactions involves the breaking down of this compound into its constituent components, which can then interact with various enzymes and proteins within the body .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by interacting with certain cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses can lead to toxic or adverse effects, while lower doses may have threshold effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with certain transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloral hydrate is synthesized by the chlorination of ethanol or acetaldehyde, followed by the addition of water to the resulting trichloroacetaldehyde . The reaction can be summarized as follows: [ \text{C₂H₅OH} + 3\text{Cl₂} \rightarrow \text{CCl₃CHO} + 3\text{HCl} ] [ \text{CCl₃CHO} + \text{H₂O} \rightarrow \text{CCl₃CH(OH)₂} ]
Industrial Production Methods: In industrial settings, this compound is produced by chlorinating ethanol in the presence of sulfuric acid, which acts as a desiccant . This method avoids the use of highly toxic chlorine gas and generates high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Chloral hydrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to trichloroacetic acid.
Reduction: It can be reduced to trichloroethanol.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia (NH₃) and amines can react with this compound.
Major Products:
Oxidation: Trichloroacetic acid.
Reduction: Trichloroethanol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chloral hydrate has diverse applications in scientific research:
Chemistry: Used as a reagent and precursor in organic synthesis.
Biology: Employed in the preparation of Melzer’s reagent, which is used to identify certain fungal species.
Medicine: Historically used as a sedative and hypnotic agent.
Industry: Utilized in the production of other chemicals, such as trichlorfon, a pesticide.
Comparison with Similar Compounds
Chloral hydrate is often compared to other sedative-hypnotic agents:
Chloral: this compound is derived from chloral (trichloroacetaldehyde) by the addition of water.
Chlorobutanol: Another sedative-hypnotic agent with similar properties but different chemical structure.
This compound is unique in its specific metabolic pathway and the formation of trichloroethanol as its active metabolite . This distinguishes it from other sedative-hypnotic agents that may have different mechanisms of action and metabolic profiles.
Properties
IUPAC Name |
2,2,2-trichloroethane-1,1-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3O2/c3-2(4,5)1(6)7/h1,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFNDJAIBTYOQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3O2, Array | |
Record name | CHLORAL HYDRATE | |
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Record name | CHLORAL HYDRATE | |
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DSSTOX Substance ID |
DTXSID7020261 | |
Record name | Chloral hydrate | |
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Molecular Weight |
165.40 g/mol | |
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Physical Description |
Transparent colorless crystals or white crystalline solid. Aromatic penetrating slightly acrid odor and a slightly bitter caustic taste. Alcoholic solution (1 in 20) does not at once redden moistened blue litmus paper. (NTP, 1992), Colorless transparent solid with a penetrating, slightly acrid odor; [Hawley] Colorless or white solid; Colorless liquid; [HSDB] Crystalline solid; [MSDSonline], TRANSPARENT COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | CHLORAL HYDRATE | |
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Boiling Point |
207.5 °F at 760 mmHg (NTP, 1992), 96 °C (decomposes) | |
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Solubility |
greater than or equal to 10 mg/mL at 68.9 °F (NTP, 1992), Freely soluble in acetone, methyl ethyl ketone. Moderately or sparingly soluble in turpentine, petroleum ether, carbon tetrachloride, benzene, toluene., Very soluble in benzene, ethyl ether, and ethanol., In water, 7.93X10+5 mg/L at 25 °C, Solubility in water: very good | |
Record name | CHLORAL HYDRATE | |
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Density |
1.9081 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.9081 g/cu m at 20 °C/4 °C, 1.9 g/cm³ | |
Record name | CHLORAL HYDRATE | |
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Vapor Density |
5.1 (Air= 1) | |
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Vapor Pressure |
5 mmHg at 50 °F ; 10 mmHg at 67.1 °F; 60 mmHg at 115.2 °F (NTP, 1992), 15.0 [mmHg], 15 mm Hg at 25 °C | |
Record name | CHLORAL HYDRATE | |
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Mechanism of Action |
Chloral hydrate has CNS depressant effects similar to those of paraldehyde and the barbiturates. The mechanism of action of the drug is not completely known. The CNS depressant effect of chloral hydrate is believed to result mainly from its metabolite, trichloroethanol, although some animal studies have indicated that the rapid onset of sedation and hypnosis that chloral hydrate produces may be due to chloral hydrate itself and that the prolonged duration of action may be due to trichloroethanol. | |
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Color/Form |
COLORLESS OR WHITE CRYSTALS, Transparent, colorless crystals, Large, monoclinic plates | |
CAS No. |
302-17-0 | |
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Melting Point |
135 °F (NTP, 1992), 57 °C, MP: 57 °C when heated in an open vessel. BP 98 °C with dissociation into chloral and water., 57-60 °C | |
Record name | CHLORAL HYDRATE | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/222 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORAL HYDRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0234 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Q1: Are there any known interactions between chloral hydrate and other drugs?
A1: Yes, this compound interacts with several drugs, including alcohol, anticoagulants, amitriptyline, and furosemide [, ]. The use of flumazenil, a GABA antagonist, in cases of intoxication suggests a potential interaction with GABA receptors [, ].
Q2: What is the chemical structure of this compound?
A2: this compound is a geminal diol with the molecular formula C2H3Cl3O2. Its IUPAC name is 2,2,2-Trichloroethane-1,1-diol.
Q3: What is the molecular weight of this compound?
A3: The molecular weight of this compound is 165.40 g/mol.
Q4: Does this compound exhibit polymorphism?
A4: Yes, this compound was one of the first pharmaceutical compounds reported to exhibit polymorphism []. It exists in at least two polymorphic forms, α and β. The α-form, comprised of diol-diol homodimers, is the more stable form at room temperature. The β-form is obtained by melting the α-form and crystallizing from the melt [].
Q5: Can this compound form cocrystals?
A5: Yes, this compound is known to form a pharmaceutical cocrystal with betaine []. This cocrystal was used in the drug product Beta-Chlor [].
Q6: How is this compound metabolized in the body?
A6: this compound is rapidly absorbed after oral or rectal administration and is quickly metabolized primarily in the liver and erythrocytes to its main metabolites: trichloroethanol (TCE) and trichloroacetic acid (TCA) [, ].
Q7: What are the half-lives of this compound and its metabolites?
A7: this compound has a short half-life of a few minutes. TCE has a half-life of 8-12 hours, while TCA has a longer half-life of approximately 67 hours [, ].
Q8: How is this compound eliminated from the body?
A8: this compound is primarily eliminated through the kidneys [, ].
Q9: What are the common clinical applications of this compound?
A9: this compound has been widely used as a sedative for children undergoing medical procedures, particularly neurodiagnostic procedures like EEG and MRI [, , , , , , , , , , , , , ].
Q10: What are the potential adverse effects associated with this compound sedation?
A10: Common adverse effects associated with this compound include nausea, vomiting, and behavioral changes [, , ]. While rare, serious adverse effects like cardiac arrhythmias, respiratory depression, and paradoxical excitement have been reported, particularly with higher doses [, , , ].
Q11: What are the common routes of administration for this compound?
A11: this compound is commonly administered orally or rectally [, , , ].
Q12: What formulations of this compound are commonly used?
A12: Oral this compound is typically prepared as a syrup [, ]. Rectal formulations are often prepared as enemas [, ].
Q13: How stable is this compound in various formulations?
A13: Research suggests that compounded this compound syrup and rectal emulsions can maintain stability for extended periods when stored appropriately [, ].
Q14: What are the toxicological effects of this compound on different animal models?
A14: Studies show that this compound can cause liver damage in mice at high doses [, ]. In rats, significant biochemical changes in the liver, particularly a suppression of aldehyde dehydrogenase activity, have been observed after this compound exposure [].
Q15: What are the potential mechanisms behind this compound's toxicity?
A15: The toxicity of this compound is believed to be partially mediated by its metabolite, trichloroacetic acid []. Additionally, this compound has been shown to affect mitosis in Aspergillus nidulans by disrupting spindle fibers [].
Q16: What are the symptoms of this compound overdose?
A16: Overdose of this compound can cause various symptoms, including cardiovascular and central nervous system depression, cardiac arrhythmias (including torsades de pointes and ventricular fibrillation), gastrointestinal distress, and in severe cases, death [, ].
Q17: What are some alternatives to this compound for sedation in children?
A17: Alternative sedatives for children include midazolam, pentobarbital, dexmedetomidine, propofol, and ketamine, each with its own efficacy and safety profile [, , ]. The choice of sedative depends on various factors, including the child's age, health status, and the type of procedure [, ].
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